molecular formula C13H18O3 B3168666 3-Methoxy-4-(pentyloxy)benzaldehyde CAS No. 93206-92-9

3-Methoxy-4-(pentyloxy)benzaldehyde

Cat. No. B3168666
CAS RN: 93206-92-9
M. Wt: 222.28 g/mol
InChI Key: KJTXCEXIFYAIFF-UHFFFAOYSA-N
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Description

3-Methoxy-4-(pentyloxy)benzaldehyde, also known as 3-Methoxy-4-pentoxybenzaldehyde, is an organic compound with the chemical formula C10H14O2. It is a colorless liquid with a strong sweet odor, and is a derivative of benzaldehyde. 3-Methoxy-4-(pentyloxy)benzaldehyde is used as a flavoring agent, a fragrance, and a pharmaceutical intermediate. It is also used in the synthesis of a variety of compounds, such as pharmaceuticals, fragrances, and other organic compounds.

Scientific Research Applications

Organic Synthesis and Medicinal Chemistry

3-Methoxy-4-(pentyloxy)benzaldehyde serves as a valuable building block in organic synthesis. Researchers use it to create more complex molecules, especially in the design of pharmaceutical compounds. Its aldehyde group allows for versatile functionalization, making it useful for drug development .

Aroyl Hydrazones and Their Biological Activities

Aroyl hydrazones derived from 3-Methoxy-4-(pentyloxy)benzaldehyde exhibit interesting biological properties. These compounds have been investigated for their potential as antimicrobial, antitumor, and anti-inflammatory agents. Researchers explore their structure-activity relationships to optimize their therapeutic effects .

Liquid Crystals and Optoelectronic Materials

Researchers have explored the use of 3-Methoxy-4-(pentyloxy)benzaldehyde derivatives in liquid crystal displays (LCDs) and optoelectronic devices. These compounds can influence the mesophase behavior and optical properties of liquid crystals, making them relevant for display technologies .

Photocatalysis and Organic Transformations

In recent years, photocatalysis has gained prominence in green chemistry. 3-Methoxy-4-(pentyloxy)benzaldehyde can serve as a substrate in photocatalytic reactions, leading to the formation of more complex molecules. Researchers investigate its role in C–C bond formation and other organic transformations .

Polymer Chemistry

The aldehyde functionality of 3-Methoxy-4-(pentyloxy)benzaldehyde allows it to participate in polymerization reactions. It can be incorporated into polymer chains, influencing their properties such as solubility, mechanical strength, and thermal stability. Researchers explore its use in designing functional polymers .

properties

IUPAC Name

3-methoxy-4-pentoxybenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18O3/c1-3-4-5-8-16-12-7-6-11(10-14)9-13(12)15-2/h6-7,9-10H,3-5,8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJTXCEXIFYAIFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCOC1=C(C=C(C=C1)C=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methoxy-4-(pentyloxy)benzaldehyde

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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